molecular formula C9H11FO B14754760 2,5-Dimethyl-3-fluorobenzyl alcohol

2,5-Dimethyl-3-fluorobenzyl alcohol

Cat. No.: B14754760
M. Wt: 154.18 g/mol
InChI Key: CRAMPAAYHYYDHA-UHFFFAOYSA-N
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Description

2,5-Dimethyl-3-fluorobenzyl alcohol is a fluorinated aromatic building block of high value in synthetic organic and medicinal chemistry. Its structure, incorporating both methyl and fluorine substituents on the benzyl ring, makes it a versatile intermediate for the preparation of more complex molecules. The primary application of this compound is as a precursor in the synthesis of various pharmaceutical agents and fine chemicals. The benzyl alcohol functional group can be selectively oxidized to the corresponding aldehyde, a key intermediate for many active compounds . Furthermore, the presence of the fluorine atom is particularly significant in drug discovery, as it can influence the potency, metabolic stability, and bioavailability of target molecules . In research settings, this compound serves as a critical synthon for constructing molecular architectures through reactions at the hydroxyl group, or via further functionalization of the aromatic ring. The methyl groups offer potential sites for additional chemical modification, enhancing its utility in creating diverse compound libraries. Handling should be performed with appropriate personal protective equipment, including gloves and eyeshields, as is standard for benzyl alcohol derivatives . This product is intended for research and development purposes only and is not classified as a drug or consumer product.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11FO

Molecular Weight

154.18 g/mol

IUPAC Name

(3-fluoro-2,5-dimethylphenyl)methanol

InChI

InChI=1S/C9H11FO/c1-6-3-8(5-11)7(2)9(10)4-6/h3-4,11H,5H2,1-2H3

InChI Key

CRAMPAAYHYYDHA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)F)C)CO

Origin of Product

United States

Synthetic Methodologies for 2,5 Dimethyl 3 Fluorobenzyl Alcohol

Established Synthetic Pathways for Fluorine-Containing Benzyl (B1604629) Alcohol Derivatives

The synthesis of benzyl alcohol derivatives bearing a fluorine substituent can be approached through several well-established routes. These pathways often involve the initial construction of a substituted benzene (B151609) ring followed by the functionalization or modification of side chains. Key transformations include the reduction of nitrile groups and the conversion of amines to hydroxyls, alongside various strategies for introducing the fluorine atom onto the aromatic core.

A common and effective strategy for synthesizing primary amines, which can be precursors to benzyl alcohols, is the reduction of nitriles. This transformation of a nitrile group (-C≡N) to a primary amine group (-CH₂NH₂) can be accomplished using a variety of reducing agents and catalytic systems.

Catalytic hydrogenation is often the most economical method for this reduction on an industrial scale. researchgate.net This process typically involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. mdpi.com Common catalysts include Raney nickel, palladium on carbon (Pd/C), and platinum dioxide. researchgate.net To suppress the formation of secondary and tertiary amine byproducts, ammonia (B1221849) is often added to the reaction mixture. researchgate.net

Alternatively, stoichiometric reducing agents are frequently employed in laboratory settings. Lithium aluminum hydride (LiAlH₄) is a powerful and versatile reagent that readily reduces nitriles to primary amines. researchgate.netchemicalbook.com The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup. chemicalbook.com Other hydride reagents like borane-tetrahydrofuran (B86392) (BH₃-THF) also serve as effective, albeit less reactive, alternatives to LiAlH₄. researchgate.net

Interactive Data Table: Comparison of Common Nitrile Reduction Methods

Reagent/Catalyst Typical Conditions Advantages Disadvantages Citations
H₂/Raney Nickel High pressure & temperature, often with NH₃ Economical, suitable for large scale Can produce secondary/tertiary amine byproducts researchgate.net, researchgate.net
H₂/Pd/C High pressure & temperature, often with NH₃ Effective catalyst, common in labs Byproduct formation possible researchgate.net
LiAlH₄ Anhydrous ether solvent (e.g., THF), then acid workup Powerful, rapid, high yield Highly reactive, requires careful handling researchgate.net, chemicalbook.com
BH₃-THF THF, typically with heating More stable than LiAlH₄ Slower reaction, requires heating researchgate.net
Sodium/Ethanol Refluxing ethanol Alternative to metal hydrides Can be less selective mdpi.com

Once the primary benzylamine (B48309) derivative has been synthesized, the next critical step can be the conversion of the amino group (-NH₂) to a hydroxyl group (-OH). This deaminative hydroxylation is a challenging transformation due to the poor leaving group ability of the amino group. organic-chemistry.org

Direct nucleophilic substitution with a hydroxyl source requires harsh conditions. organic-chemistry.org A more sophisticated and milder approach involves a manganese-catalyzed deaminative hydroxylation. This method, inspired by enzymatic processes, utilizes a borrowing-hydrogen strategy. In one reported system, a manganese catalyst facilitates the conversion of a broad range of benzylamines to their corresponding benzyl alcohols in good yields. organic-chemistry.org This process is notable for using methanol, which serves a dual role as both a hydrogen donor and an amino acceptor. Mechanistic studies suggest that a base plays a crucial role in this transformation, promoting a proton transfer that favors alcohol formation over potential N-methylation side reactions. organic-chemistry.org

The incorporation of fluorine into the target molecule can be achieved at various stages of the synthesis. Strategies generally fall into two categories: starting with a pre-fluorinated precursor or introducing the fluorine atom onto a pre-existing aromatic scaffold.

One common method is nucleophilic aromatic substitution on a suitably activated chlorobenzaldehyde or bromobenzaldehyde precursor. For instance, 4-fluorobenzaldehyde (B137897) can be synthesized via a halogen-exchange reaction from 4-chlorobenzaldehyde (B46862) using a fluoride (B91410) source like potassium fluoride in a dipolar aprotic solvent. google.comwikipedia.org This approach can be extended to other isomers, although reaction conditions may need significant optimization. google.comgoogleapis.com

Another strategy involves the direct fluorination of a C-H bond. Transition-metal catalysis has emerged as a powerful tool for this purpose. azom.com For example, palladium-catalyzed C(sp³)–H fluorination at the benzylic position of aldehyde substrates can yield enantioenriched benzyl fluorides. azom.com Visible light-activated photocatalysis offers another modern approach, enabling the direct fluorination of benzylic C-H groups or the deoxyfluorination of benzyl alcohols using reagents like sulfur hexafluoride (SF₆). cardiff.ac.ukorganic-chemistry.org

For aromatic ring fluorination, the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium fluoroborate salt derived from an aromatic amine, is a classic method. A more modern variant involves preparing 3,5-dimethylfluorobenzene (B41435) from 3,5-dimethylaniline (B87155) using anhydrous hydrogen fluoride and sodium nitrite. google.com

Targeted Synthetic Approaches for Substituted Benzyl Alcohols

While general pathways provide a toolbox for synthesis, the creation of a specific molecule like 2,5-Dimethyl-3-fluorobenzyl alcohol requires a tailored approach, starting from the selection of appropriate precursors.

A direct, documented synthesis for this compound is not readily found in the literature. Therefore, a plausible synthetic route must be constructed based on known transformations of analogous compounds. A logical starting material would be 1-fluoro-3,5-dimethylbenzene . This precursor, in turn, can be synthesized from 3,5-dimethylaniline via a diazotization reaction in anhydrous hydrogen fluoride. google.com

From 1-fluoro-3,5-dimethylbenzene, two primary routes to the target alcohol can be envisioned:

Route via Formylation: The aromatic ring could undergo electrophilic formylation to introduce a formyl (-CHO) group, ideally at the position between the two methyl groups, to produce 3-fluoro-2,5-dimethylbenzaldehyde . This step can be challenging due to directing group effects. Subsequently, the aldehyde group can be reduced to a hydroxymethyl group (-CH₂OH). The reduction of substituted benzaldehydes to benzyl alcohols is a well-established reaction, commonly achieved with reagents like sodium borohydride (B1222165) (NaBH₄) or through catalytic hydrogenation over catalysts such as gold or palladium supported on alumina (B75360). researchgate.netresearchgate.net

Route via Cyanation and Reduction: An alternative involves introducing a nitrile group (-CN) to yield 3-fluoro-2,5-dimethylbenzonitrile . This could potentially be achieved through methods like the Sandmeyer reaction if starting from a corresponding aniline (B41778) or via nucleophilic substitution on a bromo-analogue. The resulting nitrile would then be reduced to the primary amine, (3-fluoro-2,5-dimethylphenyl)methanamine , using methods described in section 2.1.1. Finally, this amine would be converted to the target alcohol via deaminative hydroxylation as detailed in section 2.1.2.

Given the availability of methods to convert substituted toluenes to benzaldehydes (e.g., Etard reaction), another potential, albeit less direct, precursor could be 1-fluoro-2,5-dimethylbenzene. ncert.nic.in

Achieving high yield and purity in fine chemical synthesis is paramount and requires careful optimization of reaction parameters. azom.com For the proposed synthesis of this compound, particularly via the reduction of a benzaldehyde (B42025) precursor, several factors must be considered.

The choice of catalyst and support is critical in catalytic hydrogenation. For instance, in the hydrogenation of benzaldehyde, gold supported on alumina (Au/Al₂O₃) has shown 100% selectivity towards benzyl alcohol, avoiding the formation of toluene (B28343) and benzene byproducts seen with platinum catalysts. researchgate.net The use of novel catalysts, such as palladium nanoparticles on aminosilane-functionalized natural zeolites, has achieved quantitative yields of benzyl alcohol under photo-illuminated conditions. springerprofessional.de

Reaction conditions such as temperature, pressure, solvent, and reactant concentrations must be fine-tuned. azom.com In the liquid phase hydrogenation of benzaldehyde, solvent choice can significantly impact reaction rates, with polar solvents like water sometimes facilitating aldehyde activation. researchgate.net For biocatalytic reductions, using a two-phase system (e.g., with n-hexane) can overcome substrate solubility issues and mitigate product inhibition, leading to higher final concentrations. mdpi.com

Purification is the final, crucial step. For non-volatile compounds, techniques like Agitated Nutsche Filter Drying (ANFD) can streamline the process by combining separation, washing, and drying in a single unit, minimizing product loss and enhancing purity. azom.com For volatile compounds, distillation under reduced pressure is a standard method for purification. google.com

Novel Synthetic Routes for Fluorine-Containing Aromatic Alcohols

The incorporation of fluorine into aromatic structures is a cornerstone of modern medicinal and materials chemistry. Consequently, a variety of novel synthetic routes have been developed to access fluorine-containing aromatic alcohols. These methods often provide alternatives to traditional, harsher techniques and allow for greater functional group tolerance and selectivity.

One prevalent strategy involves the late-stage functionalization of a pre-assembled aromatic ring. However, for complex substitution patterns like that in this compound, building-block approaches are often more efficient. A versatile method involves the use of organometallic reagents. For instance, a Grignard reagent formed from a corresponding brominated aromatic can be reacted with formaldehyde (B43269) to yield the benzyl alcohol. The primary challenge then becomes the synthesis of the requisite 3-bromo-1,5-dimethyl-2-fluorobenzene.

Another powerful approach is the reduction of a corresponding benzoic acid or aldehyde. The synthesis of 2,5-dimethyl-3-fluorobenzoic acid, followed by reduction with agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃), would furnish the target alcohol. The development of milder and more selective reducing agents is an active area of research. For example, sodium borohydride in the presence of a Lewis acid can be an effective system for this transformation.

Furthermore, innovative catalytic systems are being developed. For example, researchers have pioneered catalytic transformations that can convert epoxides into fluorinated oxetanes, showcasing the potential for novel ring-opening and cyclization strategies to access complex fluorinated molecules. sciencedaily.com Similarly, the use of fluorinated alcohols themselves, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), as solvents or promoters can uniquely influence reaction pathways due to their strong hydrogen-bonding ability and low nucleophilicity. researchgate.net

A summary of common precursor types for benzyl alcohol synthesis is presented below.

Table 1: Common Precursors and Reagents for Benzyl Alcohol Synthesis

Precursor Functional GroupTypical Reagent(s)Transformation
Benzoic AcidLiAlH₄, BH₃·THFReduction
BenzaldehydeNaBH₄, H₂/Pd-CReduction
Benzyl HalideH₂O, NaOHHydrolysis (Sₙ2)
Aryl Halide1. Mg, 2. FormaldehydeGrignard Reaction
Arylboronic AcidFormaldehyde (various methods)C-C Coupling

Regioselective Synthesis Strategies for Dimethyl and Fluoro Substituents

The primary synthetic hurdle in constructing this compound is achieving the correct arrangement of the three substituents on the aromatic ring. The interplay of the directing effects of the two methyl groups and the fluorine atom necessitates careful strategic planning.

Control of Fluorination Position in Aromatic Rings

Achieving regiocontrol in the fluorination of aromatic rings is a significant challenge, particularly on electron-rich systems where multiple positions are activated. The two methyl groups in a 2,5-dimethyl substituted precursor (like 2,5-dimethylphenol (B165462) or 2,5-dimethylaniline) are ortho- and para-directing. This would typically direct an incoming electrophile to positions 2, 4, and 6. Therefore, direct electrophilic fluorination of such a precursor to achieve substitution at the 3-position is highly unlikely to be efficient.

To overcome these inherent regioselectivity issues, several advanced strategies are employed:

Directed C-H Fluorination: This powerful technique utilizes a directing group (DG) covalently attached to the substrate, which positions a metal catalyst to functionalize a specific C-H bond, typically in the ortho position. For a precursor like 2,5-dimethylphenol, a suitable directing group could be installed on the hydroxyl oxygen. Catalytic systems, often based on palladium, rhodium, or copper, can then be used with an electrophilic fluorine source like N-Fluorobenzenesulfonimide (NFSI) to install the fluorine atom regioselectively. rsc.org After fluorination, the directing group is cleaved to reveal the desired product.

Boron-Directed Cycloaddition: An alternative to functionalizing a pre-existing ring is to construct the ring with the desired substituents already in place. Boron-directed cycloaddition reactions represent a mild and highly regiocontrolled method for accessing substituted aromatics. nih.govwhiterose.ac.uk This strategy could involve the cycloaddition of a fluorinated alkyne with a suitable diene, guided by a boron-containing moiety to ensure the correct orientation of the reactants.

Nucleophilic Aromatic Substitution (SₙAr): While less common for this specific substitution pattern, SₙAr is a valid strategy for fluorination. This would require a precursor with a good leaving group (e.g., -NO₂, -Cl) at the 3-position and strong electron-withdrawing groups to activate the ring for nucleophilic attack by a fluoride source (e.g., KF). The challenge lies in synthesizing the appropriately substituted starting material.

From Dihalogenated Precursors: A plausible route could start from a readily available dihalogenated xylene, for example, 2,5-dibromotoluene. Lithiation followed by quenching with an electrophilic fluorine source could be explored, although controlling the position of lithiation would be critical.

The choice of fluorinating agent is also crucial and depends on the chosen strategy.

Table 2: Selected Electrophilic Fluorinating Agents

Reagent NameAcronymCommon Application
N-FluorobenzenesulfonimideNFSIC-H Fluorination, Electrophilic Fluorination
Selectfluor®F-TEDA-BF₄Electrophilic Fluorination of alkenes and aromatics
N-Fluoropyridinium saltsN/AMild Electrophilic Fluorination

Stereochemical Considerations in Benzyl Alcohol Synthesis

The target molecule, this compound, is achiral as its benzylic carbon is not a stereocenter. However, stereochemistry becomes a critical consideration in the synthesis of related chiral benzyl alcohols, where the benzylic carbon is bonded to four different groups. The principles applied in such syntheses are relevant for understanding the broader context of benzyl alcohol preparation.

Key stereochemical considerations include:

Asymmetric Reduction: A common route to chiral benzyl alcohols is the asymmetric reduction of the corresponding prochiral ketone (in this case, 2,5-dimethyl-3-fluoroacetophenone). This can be achieved with high enantioselectivity using chiral reducing agents or, more commonly, through catalytic asymmetric hydrogenation or transfer hydrogenation with chiral catalysts (e.g., those based on Ruthenium, Rhodium, or Iridium).

Stereodivergent Synthesis: Advanced catalytic methods allow for stereodivergent synthesis, where any of the possible stereoisomers of a product with multiple stereocenters can be selectively prepared from the same starting materials simply by changing the catalyst or ligand configuration. nih.gov For example, palladium/copper co-catalyzed asymmetric benzylic substitution reactions can construct two adjacent stereocenters with high control. nih.gov

Nucleophilic Substitution: If the alcohol is formed via a nucleophilic substitution (Sₙ2) reaction, for instance, the displacement of a benzyl halide with a hydroxide (B78521) ion, the reaction proceeds with a complete inversion of stereochemistry at the benzylic carbon. youtube.com This stereospecificity is a fundamental principle that must be accounted for when designing a synthesis for a chiral target.

While this compound itself is achiral, the synthetic intermediates and related molecules may be chiral, demanding careful control over stereochemistry to ensure the efficacy and purity of the final products in potential applications.

Chemical Reactivity and Transformation of 2,5 Dimethyl 3 Fluorobenzyl Alcohol

Oxidative Transformations of the Hydroxyl Group

The primary alcohol functionality of 2,5-Dimethyl-3-fluorobenzyl alcohol is susceptible to oxidation, yielding either the corresponding aldehyde or carboxylic acid, depending on the chosen reagent and reaction conditions.

The selective oxidation of primary alcohols to aldehydes requires careful selection of reagents to prevent over-oxidation to the carboxylic acid. organic-chemistry.org A variety of modern and classical methods are available for this transformation. Mild oxidizing agents are generally preferred for this conversion.

Several catalytic systems are effective for the aerobic oxidation of benzylic alcohols. For instance, a polymer-supported palladium catalyst can be used to oxidize benzyl (B1604629) alcohols to aldehydes with high selectivity under air in water. researchgate.net Another approach involves the use of 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in a solvent like dichloromethane, which allows for the rapid and selective formation of benzaldehydes from benzylic alcohols. researchgate.net TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and its derivatives are also widely used as catalysts in combination with a stoichiometric oxidant for the mild oxidation of primary alcohols to aldehydes. organic-chemistry.org For example, using trichloroisocyanuric acid with a catalytic amount of TEMPO allows for the rapid and highly chemoselective oxidation of benzylic alcohols to aldehydes without significant formation of carboxylic acids. organic-chemistry.org

Reagent/Catalyst SystemOxidantSolventKey Features
Polymer-supported PalladiumAirWaterHigh selectivity, catalyst can be recycled. researchgate.net
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)-DichloromethaneFast and selective reaction at room temperature. researchgate.net
TEMPO/Trichloroisocyanuric acidTrichloroisocyanuric acidDichloromethaneHighly chemoselective for primary alcohols. organic-chemistry.org
TEMPO/Diisopropyl azodicarboxylate (DIAD)DIAD-Prevents over-oxidation to carboxylic acids. organic-chemistry.org
Burgess Reagent/DMSODMSO-Mild conditions, rapid reaction. organic-chemistry.org

This table presents a selection of common reagents for the oxidation of primary alcohols to aldehydes.

Stronger oxidizing agents or more vigorous reaction conditions will convert this compound into 2,5-Dimethyl-3-fluorobenzoic acid. This transformation typically involves a two-stage oxidation process where the initially formed aldehyde is further oxidized. libretexts.org

Common reagents for oxidizing primary alcohols to carboxylic acids include potassium dichromate(VI) in the presence of dilute sulfuric acid. libretexts.org To ensure the reaction goes to completion, the alcohol is often heated under reflux with an excess of the oxidizing agent. libretexts.org Other powerful oxidizing agents such as potassium permanganate (B83412) (KMnO₄) and Jones reagent (CrO₃ in H₂SO₄) are also widely used for this purpose. libretexts.org A patented process describes the conversion of various dimethylbenzyl alcohols to their corresponding carboxylic acids via liquid-phase oxidation using elemental oxygen, often in the presence of an oxidation catalyst and an esterification agent like acetic anhydride. google.com More contemporary and environmentally benign methods have also been developed, such as using oxygen or air as the oxidant with a catalytic system like Fe(NO₃)₃·9H₂O/TEMPO. organic-chemistry.org Another efficient method employs catalytic chromium trioxide (CrO₃) with periodic acid (H₅IO₆) in wet acetonitrile (B52724). organic-chemistry.org

Reagent SystemKey Features
Potassium dichromate(VI) / H₂SO₄Requires heating under reflux with excess oxidant. libretexts.org
Potassium permanganate (KMnO₄)Strong, common oxidizing agent. libretexts.org
Jones Reagent (CrO₃ / H₂SO₄)Powerful and widely used oxidant. libretexts.org
O₂ / Fe(NO₃)₃·9H₂O / TEMPOSustainable method using air as the oxidant at room temperature. organic-chemistry.org
Catalytic CrO₃ / H₅IO₆Proceeds smoothly with only a catalytic amount of chromium. organic-chemistry.org
NaOCl / TEMPO followed by NaClO₂A one-pot procedure compatible with many sensitive functional groups. nih.gov

This table summarizes various reagents for the oxidation of primary alcohols to carboxylic acids.

Reductive Pathways Involving the Benzyl Moiety

The benzyl alcohol group can be reduced to a methyl group, transforming this compound into a toluene (B28343) derivative.

The complete reduction of the benzylic hydroxyl group results in the formation of 1-fluoro-2,5-dimethylbenzene. This type of reaction is known as a hydrogenolysis or deoxygenation. Catalytic hydrogenation is a common method for this transformation. stackexchange.com The reaction typically involves treating the benzylic alcohol with hydrogen gas (H₂) in the presence of a palladium catalyst, such as palladium on carbon (Pd/C) or palladium on barium sulfate (B86663) (Pd/BaSO₄). stackexchange.com

Another effective, albeit classical, method for the reduction of benzylic alcohols to the corresponding hydrocarbons involves the use of hydriodic acid (HI). nih.gov A modified procedure uses a biphasic toluene-water reaction medium with red phosphorus as the stoichiometric reducing agent, which can drive the reaction with catalytic amounts of hydriodic acid. nih.gov This method is particularly effective for activated alcohols like benzylic alcohols. nih.gov

The choice of reducing agent and conditions is critical for achieving the desired transformation. While strong reducing agents are needed for the deoxygenation of the alcohol, milder reagents are used for other reductions, such as converting aldehydes or ketones back to alcohols.

For the reduction of the benzylic alcohol to the hydrocarbon, catalytic hydrogenation and hydriodic acid are primary choices.

Reagent/SystemConditionsProduct from this compound
H₂ / Pd/CCatalytic hydrogenation stackexchange.com1-fluoro-2,5-dimethylbenzene
Hydriodic Acid (HI) / Red PhosphorusBiphasic toluene-water medium nih.gov1-fluoro-2,5-dimethylbenzene

This table outlines key reagents for the reduction of benzylic alcohols to toluene derivatives.

It is important to distinguish these conditions from those used for reducing carbonyl compounds. Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are excellent for reducing aldehydes and ketones to alcohols but are not typically used for the direct reduction of a benzylic alcohol to a hydrocarbon. libretexts.orgtestbook.com LiAlH₄ is a stronger reducing agent than NaBH₄. libretexts.org

Nucleophilic and Electrophilic Substitution Reactions on the Aromatic Ring

The existing substituents on the benzene (B151609) ring of this compound—two methyl groups and a fluorine atom—govern the position and feasibility of further substitution reactions. The hydroxyl group itself can be a target for nucleophilic substitution, often after activation. An efficient method for the direct nucleophilic substitution of benzylic alcohols involves catalysis by the non-metallic Lewis acid tris(pentafluorophenyl)borane, B(C₆F₅)₃. rsc.org This catalyst activates the hydroxyl group under mild conditions, allowing it to be replaced by various nucleophiles to form new C-O, C-S, and C-C bonds. rsc.org

For electrophilic aromatic substitution, the directing effects of the existing groups must be considered. The methyl groups are activating and ortho-, para-directing. The fluorine atom is deactivating but also ortho-, para-directing. The combined effect of these substituents would direct incoming electrophiles to the C4 and C6 positions of the ring, which are ortho and para to the activating methyl groups. The steric hindrance from the adjacent methyl group at C2 might favor substitution at the C4 position.

Influence of Fluorine and Methyl Groups on Reactivity

The presence of fluorine and methyl groups on the benzyl alcohol framework significantly modulates its chemical reactivity. The two methyl groups at positions 2 and 5 are electron-donating groups (EDGs) through hyperconjugation and inductive effects. They increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack. Conversely, the fluorine atom at position 3 is an electron-withdrawing group (EWG) due to its high electronegativity, which deactivates the ring towards electrophilic substitution. However, fluorine can also donate electron density through resonance (p-donation), which can influence the orientation of incoming electrophiles.

In the context of reactions involving the benzylic alcohol group, these substituents also play a crucial role. For instance, in oxidation reactions that form the corresponding aldehyde, electron-donating groups on the ring generally accelerate the reaction, while electron-withdrawing groups decelerate it. research-advances.org A Hammett plot for the oxidation of substituted benzyl alcohols showed a negative ρ value, indicating that electron-donating groups stabilize the transition state. research-advances.org

Substitution of the Fluorine Atom with Alternative Functional Groups

The substitution of a fluorine atom on an aromatic ring, particularly one that is not activated by strong electron-withdrawing groups in the ortho or para positions, is generally challenging via nucleophilic aromatic substitution (SNAr). The carbon-fluorine bond is the strongest among the carbon-halogen bonds. nih.gov However, in certain contexts, particularly with the use of strong nucleophiles or catalysts, such substitutions can be achieved.

For SNAr reactions, the order of reactivity for leaving groups on an activated ring is often F > Cl > Br > I, which is counterintuitive to bond strength but is explained by the ability of the highly electronegative fluorine to stabilize the intermediate Meisenheimer complex. researchgate.net For this compound, the ring is not strongly activated for nucleophilic substitution, making direct displacement of the fluorine atom difficult under standard SNAr conditions.

Alternative strategies, such as those involving organometallic intermediates or electrophilic fluorination methods in reverse, are more common for modifying fluorinated aromatics. beilstein-journals.orgdtic.mildtic.mil

Reaction Mechanisms and Intermediates

Understanding the reaction mechanisms involving this compound is key to predicting its chemical behavior and designing synthetic pathways.

Mechanistic Studies of Substitution and Addition Reactions

Mechanistic studies on substituted benzyl alcohols often focus on either reactions at the benzylic position (the -CH₂OH group) or on the aromatic ring.

Kinetic studies on the oxidation of benzyl alcohols to aldehydes often indicate a mechanism involving the transfer of a hydride from the benzylic carbon to the oxidant. research-advances.orgresearchgate.net The reaction rate is influenced by the electronic nature of the ring substituents. research-advances.org

Reactions on the Aromatic Ring: For electrophilic aromatic substitution, the combined directing effects of the substituents determine the position of attack. The -CH₂OH group is a weak ortho-, para-director. The methyl groups are stronger ortho-, para-directors. The fluorine atom is an ortho-, para-director but is deactivating. The interplay of these groups on this compound would lead to a complex substitution pattern, with the most likely positions for electrophilic attack being C4 and C6, which are ortho/para to the activating methyl groups and meta to the deactivating fluorine.

Role of the Fluorine Atom in Directing Reactivity

The fluorine atom in this compound has a dual role in directing reactivity.

Inductive-Withdrawal vs. Resonance-Donation: Fluorine is the most electronegative element, and its primary influence is strong inductive electron withdrawal (-I effect), which deactivates the aromatic ring towards electrophilic attack and destabilizes adjacent positive charges (like a benzylic carbocation). However, it also possesses lone pairs that can be donated into the π-system (+R or +M effect), which directs incoming electrophiles to the ortho and para positions. nih.gov In this specific molecule, the fluorine is meta to the benzylic alcohol, so its deactivating inductive effect on carbocation formation is significant.

C-F Bond Activation: While the C-F bond is strong, it can be activated for substitution reactions under specific conditions. This often involves using strong hydrogen-bond donors like hexafluoroisopropanol (HFIP) to assist in the departure of the fluoride (B91410) ion. nih.govbeilstein-journals.org This can lead to reactions proceeding through either an SN1 mechanism, involving a benzylic carbocation intermediate, or an SN2 mechanism with inversion of configuration. nih.govbeilstein-journals.org The choice of mechanism can depend on the nucleophile and the specific activators used. nih.gov

The table below summarizes the expected influence of the substituents on different reaction types.

Table of Compounds

Synthetic Utility and Applications in Organic Synthesis

Advanced Synthetic Methodologies Employing 2,5-Dimethyl-3-fluorobenzyl Alcohol

Catalytic Reactions Utilizing Fluorinated Benzyl (B1604629) Alcohol Scaffolds

The search did not yield any specific data, research findings, or examples of synthetic applications directly involving this compound. While general information exists for related compounds, such as other fluorobenzyl alcohol isomers, the strict requirement to focus solely on this compound prevents the inclusion of this analogous data.

Consequently, it is not possible to provide a scientifically accurate and authoritative article that adheres to the provided structure and content requirements at this time. No data tables or a list of mentioned compounds can be generated as no relevant data was found.

Advanced Analytical Methodologies for Fluorinated Aromatic Alcohols

Chromatographic Techniques

Chromatography is fundamental to the analysis of 2,5-Dimethyl-3-fluorobenzyl alcohol, enabling the separation of the main compound from impurities and related substances.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile and thermally sensitive compounds like this compound. Reversed-phase HPLC is commonly employed, utilizing a non-polar stationary phase (e.g., C8 or C18) and a polar mobile phase. nih.gov A gradient elution, typically with a mixture of acetonitrile (B52724) and water, allows for the effective separation of the target analyte from potential impurities, such as isomers or starting materials. nih.gov Detection is often achieved using a UV detector, set at a wavelength where the aromatic ring shows strong absorbance, or a fluorescence detector for enhanced sensitivity. nih.gov The purity is determined by comparing the peak area of this compound to the total area of all detected peaks.

Table 1: Illustrative HPLC Purity Analysis of a this compound Sample

Peak IDRetention Time (min)Peak Area (mAU*s)% AreaIdentification
13.4515.80.4Impurity A (e.g., starting material)
24.7821.20.6Impurity B (e.g., isomer)
36.213489.598.8This compound
47.038.80.2Unknown Impurity

Gas Chromatography (GC) is the preferred method for analyzing volatile and thermally stable compounds. This compound, along with potential volatile impurities, can be effectively analyzed using this technique. scholarsresearchlibrary.comcore.ac.uk A typical GC analysis involves injecting the sample into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. A column with a mid-polarity phase, such as a 5% phenyl-substituted polysiloxane, is often suitable for separating aromatic compounds. researchgate.net A flame ionization detector (FID) provides excellent sensitivity for organic compounds. The method can quantify the main component and detect volatile impurities like residual solvents or by-products from synthesis. scholarsresearchlibrary.com

Table 2: Representative GC-FID Data for Volatile Component Analysis

CompoundRetention Time (min)Peak AreaConcentration (µg/g)
Toluene (B28343) (Solvent)4.151,2055.2
2,5-Dimethylbenzaldehyde9.883,45014.8
This compound11.522,298,600998,500
Unidentified Volatile12.042,1009.0

Ion Chromatography (IC) is a specialized technique used to separate and quantify ions. While not used for direct analysis of the parent molecule, it is invaluable for determining inorganic halide content, specifically free fluoride (B91410) ions (F⁻), which may be present as an impurity in the final product. metrohm.comsquarespace.comthermofisher.com For total fluorine determination, Combustion Ion Chromatography (CIC) is employed. In this approach, the organic sample is pyrolyzed, which converts the covalently bound fluorine into hydrogen fluoride (HF). tudelft.nl The resulting gas is trapped in an aqueous solution, and the concentration of the fluoride ion is then quantified using IC with a conductivity detector. tudelft.nl This allows for a distinction between inorganic fluoride impurities and the total fluorine content of the molecule.

Table 3: Halide Determination by Ion Chromatography

SampleAnalysis MethodMeasured Fluoride (mg/kg)Interpretation
Sample ADirect IC (Aqueous Extract)12.5Represents inorganic fluoride impurity. metrohm.com
Sample ACombustion IC (CIC)126,500Represents total fluorine in the compound. tudelft.nl

Spectrometric Methods

Spectrometric methods provide information on the elemental composition and are essential for quantifying the fluorine content in this compound.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful technique for elemental analysis, though direct detection of fluorine is challenging due to its high ionization potential. nih.govbohrium.com An advanced, indirect method involves coupling HPLC with a tandem ICP-MS (HPLC-ICP-MS/MS). In this setup, after the chromatographic separation, the analyte enters the argon plasma. A reagent gas, such as barium, is introduced into the plasma, which reacts with fluorine to form a stable polyatomic ion, [BaF]⁺. tandfonline.comelsevierpure.com The mass spectrometer is then set to detect the mass-to-charge ratio of this ion (e.g., m/z 157 for ¹³⁸Ba¹⁹F⁺), providing a highly specific and sensitive signal for fluorine. tandfonline.com This allows for fluorine-specific quantification of the eluting compounds, confirming the elemental composition of the fluorine-containing peaks separated by HPLC. elsevierpure.com

Table 4: Illustrative Data from HPLC-ICP-MS/MS for Fluorine Detection

HPLC Peak Retention Time (min)Detected IonICP-MS/MS Signal Intensity (counts per second)Elemental Confirmation
4.78 (Impurity B)-< LODNo Fluorine Detected
6.21[¹³⁸Ba¹⁹F]⁺2.1 x 10⁶Fluorine Confirmed

Particle-Induced Gamma-ray Emission (PIGE) spectroscopy is a non-destructive nuclear analysis technique for quantifying the total amount of specific elements, particularly fluorine. researchgate.netserdp-estcp.mil The method involves bombarding the sample with a high-energy proton beam from a particle accelerator. perforce3-itn.eu This excites the fluorine-19 (¹⁹F) nuclei within the sample, which then de-excite by emitting gamma rays at a characteristic energy. The number of emitted gamma rays is directly proportional to the number of fluorine atoms in the sample. researchgate.net PIGE is a rapid screening tool that provides a quantitative measure of the total fluorine on a solid surface or in a sample prepared by solid-phase extraction, without distinguishing between organic and inorganic forms. nd.educlu-in.org

Table 5: PIGE Spectroscopy Data for Total Fluorine Quantification

Sample IDPIGE Gamma-ray Counts (¹⁹F)Calibration Standard ReferenceCalculated Total Fluorine (nmol/cm²)
Blank150Sodium Fluoride< LOD
Sample A45,870Sodium Fluoride355.2
Sample B46,120Sodium Fluoride357.1

Hyphenated Techniques for Comprehensive Analysis

Hyphenated analytical techniques, which combine two or more separation and detection methods, offer unparalleled capabilities for the detailed analysis of complex samples containing fluorinated aromatic alcohols. These methods provide both qualitative and quantitative information, enabling the identification and measurement of the target analyte and any related impurities or metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. In this method, the sample is first vaporized and separated based on the components' boiling points and interactions with the stationary phase in a gas chromatograph. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint.

For the analysis of this compound, a typical GC-MS method would involve a capillary column with a non-polar or medium-polarity stationary phase. The mass spectrometer would be operated in electron ionization (EI) mode, leading to characteristic fragmentation patterns that can be used for structural elucidation and confirmation.

Table 1: Illustrative GC-MS Parameters for the Analysis of this compound

ParameterValue
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Inlet Temperature250 °C
Carrier GasHelium, 1.0 mL/min
Oven Program80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Range40-400 amu
Ion Source Temp.230 °C
Quadrupole Temp.150 °C

This table presents a hypothetical set of parameters and is for illustrative purposes only.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

For less volatile or thermally labile fluorinated aromatic alcohols and their metabolites, HPLC-MS/MS is the method of choice. HPLC separates compounds in a liquid mobile phase based on their interactions with a stationary phase in a column. The eluent from the HPLC is then introduced into a mass spectrometer, typically a triple quadrupole or ion trap, for detection. HPLC-MS/MS offers high sensitivity and selectivity, making it ideal for trace-level analysis in complex matrices. A study on fluorotelomer alcohols demonstrated the successful use of LC-MS/MS for their determination in aqueous samples with detection limits as low as 0.09 ng/mL. nsf.gov

High-Performance Liquid Chromatography-Solid Phase Extraction-Nuclear Magnetic Resonance-Time of Flight-Mass Spectrometry (HPLC-SPE-NMR-TOF-MS)

This cutting-edge, multi-hyphenated technique provides the most comprehensive structural information. After separation by HPLC, the analyte of interest is trapped on a solid-phase extraction (SPE) cartridge. This allows for the concentration of the analyte and the removal of interfering matrix components. The purified analyte is then eluted into a nuclear magnetic resonance (NMR) spectrometer for detailed structural elucidation and subsequently into a time-of-flight mass spectrometer (TOF-MS) for accurate mass determination. A study on the metabolism of vitetrifolin D showcased the power of combining HPLC-DAD-QTOF-MS and HPLC-SPE-NMR for the unequivocal structural characterization of metabolites. innovatechlabs.com This powerful combination allows for the unambiguous identification of unknown compounds, such as novel metabolites of this compound.

Method Development for Quantitative Analysis of Fluorine

The accurate quantification of fluorine in this compound is essential for purity assessment and stoichiometric analysis. Several methods can be employed for this purpose, each with its own advantages and limitations.

Combustion Ion Chromatography (CIC)

A robust method for determining the total fluorine content in organic compounds is Combustion Ion Chromatography (CIC), as outlined in the ASTM D7359 standard for aromatic hydrocarbons. iteh.aimatestlabs.comanalytik-jena.com This technique involves the complete combustion of the sample in a high-temperature furnace. The resulting combustion gases, including hydrogen fluoride (HF), are then passed through an absorption solution. Finally, the concentration of fluoride ions in the solution is determined by ion chromatography. innovatechlabs.comnih.gov This method is destructive but provides a direct measure of the total fluorine content, irrespective of the molecular form.

Table 2: Representative Data for Fluorine Quantification in this compound using CIC

Sample IDSample Weight (mg)Fluoride Concentration in Absorption Solution (mg/L)Calculated Fluorine Content (wt%)Theoretical Fluorine Content (wt%)Recovery (%)
Sample 15.121.0512.1812.16100.2
Sample 24.981.0212.1912.16100.2
Sample 35.051.0412.2512.16100.7

This table presents illustrative data. Actual results may vary based on experimental conditions.

Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR)

¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for both the qualitative and quantitative analysis of fluorine-containing compounds. numberanalytics.comnumberanalytics.com The ¹⁹F nucleus has a natural abundance of 100% and a high gyromagnetic ratio, resulting in high sensitivity. wikipedia.org For quantitative analysis (qNMR), an internal standard with a known concentration and a distinct ¹⁹F signal is added to the sample. The concentration of the analyte can then be determined by comparing the integral of the analyte's ¹⁹F signal to that of the internal standard. A study on the quantitative determination of organofluorine compounds using ¹⁹F NMR demonstrated the potential for high accuracy, with errors of less than 1%. acgpubs.org

Table 3: Illustrative ¹⁹F qNMR Data for the Purity Assessment of this compound

ParameterValue
Analyte This compound
Internal Standard Trifluorotoluene
Analyte Signal (δ, ppm) -115.2 (hypothetical)
Internal Standard Signal (δ, ppm) -63.7
Integral of Analyte Signal 1.00
Integral of Internal Standard Signal 1.05
Concentration of Internal Standard (mM) 10.0
Calculated Concentration of Analyte (mM) 9.52
Purity (wt%) 99.1

This table presents illustrative data. Chemical shifts are hypothetical and would need to be determined experimentally.

Conclusion and Future Research Directions

Summary of Key Research Findings

Direct and extensive research specifically focused on 2,5-Dimethyl-3-fluorobenzyl alcohol is limited in publicly available scientific literature. However, a review of related compounds and general principles of organic chemistry allows for a summary of inferred findings. Research on fluorinated benzyl (B1604629) alcohol derivatives indicates that the position of the fluorine atom significantly influences the compound's properties, such as its acidity and conformational preferences. nih.gov For instance, ortho-fluorination has been shown to generally increase the hydrogen-bond acidity of the hydroxyl group. nih.gov The presence of methyl groups on the aromatic ring will also impact the electronic environment and steric hindrance of the molecule. Studies on the synthesis of polysubstituted benzenes highlight the importance of the order of reactions to control the final arrangement of functional groups. pressbooks.pubmasterorganicchemistry.com The synthesis of compounds like this compound would likely involve multi-step processes, potentially starting from a substituted toluene (B28343) or xylene, followed by controlled fluorination and subsequent functionalization to introduce the alcohol group.

Emerging Trends in Fluorinated Organic Chemistry

The field of fluorinated organic chemistry is dynamic, with several emerging trends that are relevant to the study and application of compounds like this compound. One major trend is the development of novel and more efficient fluorination methods. numberanalytics.com This includes late-stage fluorination techniques that allow for the introduction of fluorine atoms into complex molecules at a later point in the synthetic sequence, offering greater flexibility and access to novel compounds. rsc.org Photocatalysis and electrochemical methods are also gaining traction as more sustainable and selective approaches to forming carbon-fluorine bonds. numberanalytics.com

Another significant trend is the use of fluorinated compounds in materials science, such as in the development of fluoropolymers and organic light-emitting diodes (OLEDs). numberanalytics.comresearchgate.net The unique properties imparted by fluorine, including thermal stability and altered electronic characteristics, are highly desirable in these applications. researchgate.net Furthermore, there is a growing interest in understanding the precise influence of fluorination on the biological activity and pharmacokinetic properties of drug candidates, which drives much of the research into new fluorinated molecules. numberanalytics.comresearchgate.net The use of fluorinated solvents, such as hexafluoroisopropanol (HFIP), has also emerged as a powerful tool to enable challenging chemical transformations, including C-H activation reactions. rsc.org

Potential Avenues for Future Academic Inquiry on this compound

Given the limited specific research on this compound, numerous avenues for future academic inquiry exist. A primary focus would be the development and optimization of synthetic routes to this specific isomer. This would involve exploring various starting materials and fluorination strategies to achieve high yield and regioselectivity.

Once a reliable synthesis is established, a thorough investigation of its physicochemical properties would be crucial. This includes detailed studies of its conformational analysis, hydrogen-bonding capabilities, and acidity, comparing these findings to its non-fluorinated and other isomeric counterparts. nih.gov Computational studies could complement experimental work to provide deeper insights into its electronic structure and reactivity.

Furthermore, this compound could serve as a valuable building block for the synthesis of more complex molecules. Its potential applications in medicinal chemistry could be explored by incorporating it into scaffolds of known biologically active compounds to study how the specific substitution pattern affects efficacy and metabolic stability. In materials science, it could be investigated as a monomer or precursor for novel fluorinated polymers or liquid crystals. researchgate.net There is also potential for its use in creating new flavors and fragrances, an area where fluorine's impact is currently underexplored. researchgate.net

Challenges and Opportunities in the Synthesis and Application of Complex Fluorinated Aromatic Alcohols

The synthesis of complex, polysubstituted fluorinated aromatic alcohols like this compound presents both challenges and opportunities. A significant challenge lies in achieving regioselectivity during the fluorination and functionalization of the aromatic ring. pressbooks.pub The directing effects of the existing substituents must be carefully considered to obtain the desired isomer. masterorganicchemistry.comfiveable.me Additionally, some fluorinating reagents can be hazardous and require special handling, although newer, milder reagents are being developed. rsc.org The stability of intermediates can also be a concern, as some fluorinated compounds may be prone to decomposition.

Despite these challenges, the opportunities are vast. The ability to synthesize complex fluorinated aromatic alcohols opens the door to a wide range of potential applications. In drug discovery, the unique properties of these compounds can be harnessed to fine-tune the characteristics of new drug candidates, potentially leading to improved efficacy and safety profiles. numberanalytics.comnumberanalytics.com The demand for novel materials with specific properties, such as high thermal stability or unique optical characteristics, provides a strong impetus for the development of new fluorinated building blocks. researchgate.netmdpi.com As synthetic methodologies continue to advance, the accessibility of these complex molecules will increase, paving the way for their use in a variety of scientific and industrial fields. researchgate.netrsc.org

Chemical Compound Information

Compound Name
This compound
2-Fluorobenzyl alcohol
3-Fluorobenzyl alcohol
2,5-Dimethylbenzyl alcohol
5-Fluorouracil
Hexafluoroisopropanol (HFIP)
Polytetrafluoroethylene (PTFE)

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound2-Fluorobenzyl alcohol3-Fluorobenzyl alcohol2,5-Dimethylbenzyl alcohol
CAS Number 1785108-50-0446-51-5 sigmaaldrich.com456-47-3 sigmaaldrich.com53957-33-8 nih.gov
Molecular Formula C₉H₁₁FOC₇H₇FO sigmaaldrich.comC₇H₇FO sigmaaldrich.comC₉H₁₂O nih.gov
Molecular Weight 154.18 g/mol 126.13 g/mol sigmaaldrich.com126.13 g/mol sigmaaldrich.com136.19 g/mol nih.gov
Boiling Point Data not available203 °C (lit.)104-105 °C/22 mmHg (lit.) sigmaaldrich.com224 °C (lit.)
Density Data not available1.173 g/mL at 25 °C (lit.) sigmaaldrich.com1.164 g/mL at 25 °C (lit.) sigmaaldrich.com0.999 g/cm³
Refractive Index Data not availablen20/D 1.514 (lit.) sigmaaldrich.comn20/D 1.513 (lit.) sigmaaldrich.comn20/D 1.538

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.